5-Carboxy-2-pentenoyl-CoA: A Technical Guide to its Discovery, Function, and Analysis
5-Carboxy-2-pentenoyl-CoA: A Technical Guide to its Discovery, Function, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in engineered and naturally occurring metabolic pathways, most notably in the biosynthesis of the industrially significant chemical, adipic acid. Its role as a substrate for the rate-limiting enzyme, 5-carboxy-2-pentenoyl-CoA reductase, places it at a critical juncture for metabolic engineering efforts. This technical guide provides a comprehensive overview of the discovery, function, and analytical methodologies related to 5-Carboxy-2-pentenoyl-CoA, intended to serve as a valuable resource for researchers in biotechnology and drug development.
Discovery and Overview
Its most significant recognition has come from its role as a key intermediate in the "reverse adipate (B1204190) degradation pathway" (RADP), a synthetic route engineered in microorganisms like Escherichia coli for the bio-based production of adipic acid. This pathway is a reversal of the natural adipic acid degradation pathway found in some bacteria, such as Thermobifida fusca.
Metabolic Function
5-Carboxy-2-pentenoyl-CoA is a crucial metabolite in several metabolic contexts:
Adipic Acid Biosynthesis (Reverse Adipate Degradation Pathway)
In the engineered RADP, 5-Carboxy-2-pentenoyl-CoA is the product of the dehydration of 3-hydroxyadipyl-CoA, catalyzed by 3-hydroxyadipyl-CoA dehydrogenase. It then serves as the substrate for the key enzyme, 5-carboxy-2-pentenoyl-CoA reductase (Tfu_1647 from T. fusca), which reduces it to adipyl-CoA. This step has been identified as a rate-limiting step in the overall pathway for adipic acid production.[1][2][3]
Caprolactam Degradation
In some bacteria, such as Pseudomonas jessenii, 5-Carboxy-2-pentenoyl-CoA is an intermediate in the degradation pathway of caprolactam, a precursor for the production of Nylon 6.[4] The pathway involves the conversion of caprolactam to adipate, which is then activated to adipyl-CoA and subsequently enters a β-oxidation-like pathway where 5-Carboxy-2-pentenoyl-CoA is likely formed.
Phenylalanine Metabolism
Databases indicate the involvement of 5-Carboxy-2-pentenoyl-CoA in phenylalanine metabolism in some microorganisms.[4] This likely occurs through pathways that degrade aromatic compounds to intermediates of central metabolism. Phenylalanine can be catabolized to adipate, which then enters a dicarboxylic acid degradation pathway involving 5-Carboxy-2-pentenoyl-CoA.
Quantitative Data
Quantitative data for 5-Carboxy-2-pentenoyl-CoA itself, such as intracellular concentrations, is scarce in the literature. However, kinetic parameters for the enzyme that utilizes it, 5-carboxy-2-pentenoyl-CoA reductase (Tfu_1647), have been reported, particularly in the context of improving adipic acid production.
| Enzyme Mutant | Km (μM) | Vmax (μM/min) | Adipic Acid Titer (g/L) | Reference |
| Wild-type (Tfu_1647) | - | - | 0.3 | [1] |
| E334D | Significantly Reduced | Higher than control | 0.23 | [5] |
| E334F | Significantly Reduced | Higher than control | - | [5] |
| E334R | Significantly Reduced | Higher than control | - | [5] |
Note: Specific Km and Vmax values for the wild-type enzyme were not explicitly stated in the provided search results, but the mutants showed improved kinetics.
Experimental Protocols
Enzymatic Synthesis of 5-Carboxy-2-pentenoyl-CoA
This protocol is a hypothetical adaptation based on the known enzymatic steps in the reverse adipate degradation pathway.
Objective: To synthesize 5-Carboxy-2-pentenoyl-CoA from 3-hydroxyadipyl-CoA.
Materials:
-
Purified 3-hydroxyadipyl-CoA dehydrogenase
-
3-hydroxyadipyl-CoA (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and 3-hydroxyadipyl-CoA.
-
Initiate the reaction by adding a purified preparation of 3-hydroxyadipyl-CoA dehydrogenase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).
-
Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, corresponding to the production of NADH.
-
When the reaction reaches completion (no further change in absorbance), quench the reaction by adding a cold quenching solution.
-
The resulting mixture will contain 5-Carboxy-2-pentenoyl-CoA, which can then be purified.
Purification of 5-Carboxy-2-pentenoyl-CoA
This protocol is a general method for the purification of dicarboxylic acyl-CoAs using High-Performance Liquid Chromatography (HPLC).
Objective: To purify 5-Carboxy-2-pentenoyl-CoA from a reaction mixture or cell extract.
Materials:
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)
-
Mobile Phase B: Acetonitrile (B52724)
-
HPLC system with a UV detector
Protocol:
-
Acidify the sample containing 5-Carboxy-2-pentenoyl-CoA to a pH below its pKa to ensure it is in its protonated form.
-
Centrifuge the sample to remove any precipitated proteins.
-
Inject the supernatant onto the C18 HPLC column.
-
Elute the column with a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A. A typical gradient might be from 5% to 60% acetonitrile over 30 minutes.
-
Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.
-
Collect the fraction corresponding to the peak of 5-Carboxy-2-pentenoyl-CoA.
-
The identity and purity of the collected fraction should be confirmed by LC-MS/MS.
Quantification of 5-Carboxy-2-pentenoyl-CoA by LC-MS/MS
This protocol outlines a general approach for quantifying 5-Carboxy-2-pentenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Objective: To accurately quantify the concentration of 5-Carboxy-2-pentenoyl-CoA in a biological sample.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase UPLC/HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile
-
Purified 5-Carboxy-2-pentenoyl-CoA standard
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
Protocol:
-
Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.
-
LC Separation: Inject the extracted sample onto the C18 column and separate the analytes using a gradient of acetonitrile in ammonium acetate (B1210297) buffer.
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive ion mode.
-
Define the MRM transitions for 5-Carboxy-2-pentenoyl-CoA. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine-AMP moiety (507 Da). The precursor ion will be the [M+H]+ of 5-Carboxy-2-pentenoyl-CoA (m/z 894.2). The product ion would be [M+H-507]+.
-
Optimize the collision energy for this transition to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the purified 5-Carboxy-2-pentenoyl-CoA standard.
-
Spike the samples and standards with a known amount of the internal standard.
-
Calculate the concentration of 5-Carboxy-2-pentenoyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Enzyme Assay for 5-Carboxy-2-pentenoyl-CoA Reductase
This spectrophotometric assay measures the activity of 5-carboxy-2-pentenoyl-CoA reductase by monitoring the consumption of NADPH.
Objective: To determine the enzymatic activity of 5-carboxy-2-pentenoyl-CoA reductase.
Materials:
-
Purified 5-carboxy-2-pentenoyl-CoA reductase
-
5-Carboxy-2-pentenoyl-CoA (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH.
-
Add the purified 5-carboxy-2-pentenoyl-CoA reductase to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding a known concentration of 5-Carboxy-2-pentenoyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Conclusion
5-Carboxy-2-pentenoyl-CoA stands as a metabolite of significant interest, particularly in the burgeoning field of synthetic biology and metabolic engineering for the production of value-added chemicals. While its role in the reverse adipate degradation pathway is well-documented, further exploration of its function in other metabolic contexts, such as caprolactam and phenylalanine degradation, is warranted. The development of standardized and robust analytical methods for its synthesis, purification, and quantification will be crucial for advancing research in these areas. This technical guide provides a foundational resource to aid in these future endeavors.
References
- 1. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
